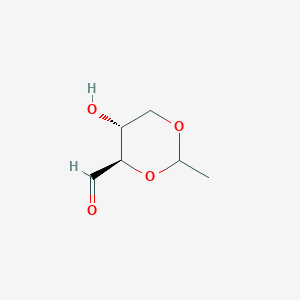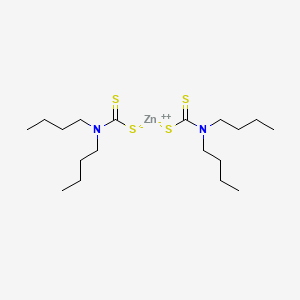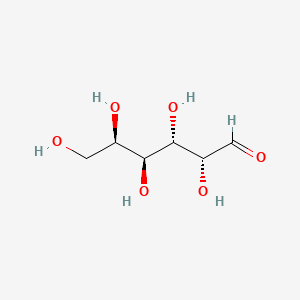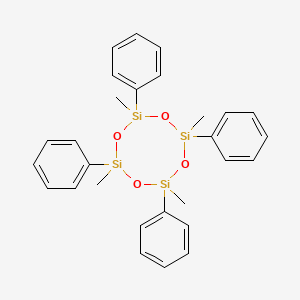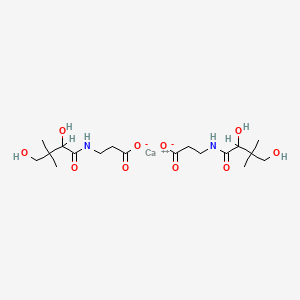
Calcium DL-pantothenate
Vue d'ensemble
Description
Calcium DL-pantothenate, also known as Calcium Pantothenate or Vitamin B5, is a water-soluble vitamin discovered by Roger J. Williams in 1919 . It is the calcium salt of the dextrorotatory isomer of pantothenic acid . It is primarily used in hair care products as it functions as a hair conditioning agent . It is also used as a food additive and a cosmetic ingredient .
Synthesis Analysis
The synthesis of Calcium DL-pantothenate involves synthesizing keto lactone pantothenate with diethyl oxalate, isobutanal, and formaldehyde . The product is then reduced, and D-pantothenic carbonate and L-pantothenic carbonate are resolved out using carbamidine carbonate . The product is then prepared with D-pantoic lactone, beta-alanine both from D-pantothenic carbonate, and calcium metal .Molecular Structure Analysis
The molecular formula of Calcium DL-pantothenate is C18H32CaN2O10 . Its average mass is 476.532 Da and its monoisotopic mass is 476.168274 Da .Chemical Reactions Analysis
The reaction for the synthesis of Calcium DL-pantothenate involves the calcium salt of β-alanine with β-hydroxy-β,β-dimethyl-7-butyrolactone .Physical And Chemical Properties Analysis
Calcium DL-pantothenate is a white, slightly hygroscopic, almost odorless powder with a slightly bitter taste . Its density is 1.266g/cm3 . It has a flash point of 145°C and a melting point of 159-160°C (decompose) . It is soluble in water and glycerin, and slightly soluble in ethanol, chloroform, and ether .Applications De Recherche Scientifique
Skin and Wound Healing
Calcium DL-pantothenate has been found to be beneficial in treating certain types of skin conditions. A study highlighted its use in the treatment of lupus erythematosus, demonstrating improvement in chronic discoid and subacute disseminate lupus erythematosus when used in combination with vitamin E and other forms of pantothenic acid (Welsh, 1952). Additionally, Calcium D-pantothenate has shown promising results in wound healing by stimulating the migration, proliferation, and protein synthesis of human dermal fibroblasts in culture, suggesting its potential application in enhancing the wound healing process (Weimann & Hermann, 1999).
Gastrointestinal Health
Research indicates that calcium pantothenate plays a role in protecting epithelial tissues and may have protective effects on the gastric mucosa. It was shown to accelerate wound healing and prevent damage to the gastric and intestinal mucosas, suggesting its therapeutic potential in gastrointestinal health (Dolinskii et al., 1993).
Reproductive and Adrenocortical Functions
Calcium pantothenate has been studied for its effects on reproductive performance and adrenocortical functions. A study on dairy cows showed that D-Calcium pantothenate (Calpan) improved reproductive performance, affecting the recovery of adrenocortical and ovarian functions and uterine involution in postpartum cows (Nakao et al., 1999).
Neurological Health
Calcium D-pantothenate and its derivatives have been examined for their effects on neurotransmitter receptors and cognitive functions. Studies indicate that these compounds interact with specific GABA-A and GABA-B receptor ligands, and their enantiomers exhibit varying degrees of interaction with D2-receptor binding sites, suggesting potential applications in neurological health and cognitive function modulation (Kovalev et al., 2012).
Cosmetics and Allergenicity
Although not directly related to therapeutic applications, it's worth noting that calcium pantothenate is used in cosmetics for its hair conditioning and anti-static properties. However, there have been reports of allergic contact dermatitis linked to its use in cosmetic products, highlighting the need for awareness of potential allergenicity (Pastor-Nieto et al., 2020).
Mécanisme D'action
Orientations Futures
Calcium DL-pantothenate, also known as VB5, is one of the most important feed additives . It typically assumes a needle-like morphology that easily agglomerates, resulting in poor flowability and low bulk density . Research is being conducted to prepare Calcium DL-pantothenate in a block-like morphology with good flowability and high bulk density .
Propriétés
IUPAC Name |
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWYRCQGJNNSJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32CaN2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63409-48-3 | |
| Record name | Calcium pantothenate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063409483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



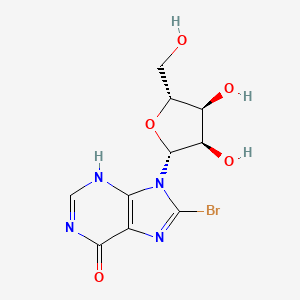
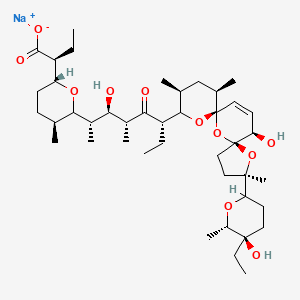
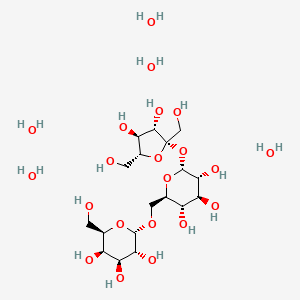
![methyl (E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enoate](/img/structure/B7823037.png)
